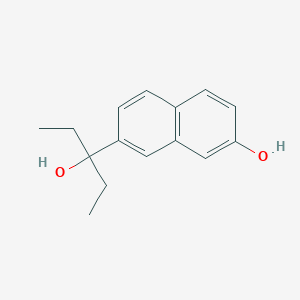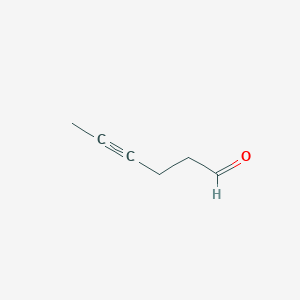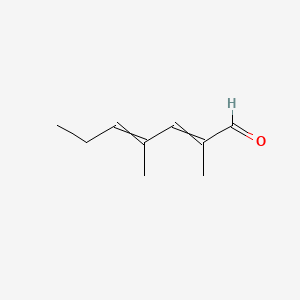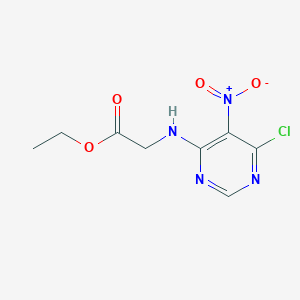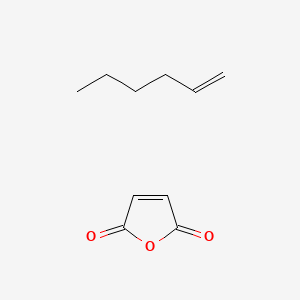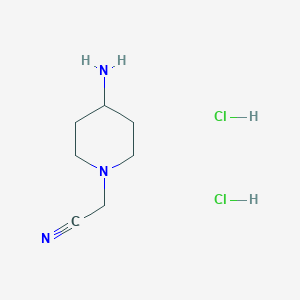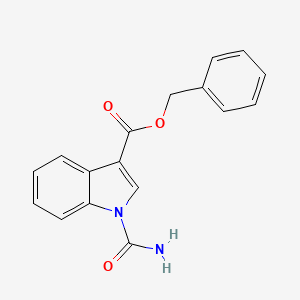
benzyl 1-carbamoylindole-3-carboxylate
Descripción general
Descripción
benzyl 1-carbamoylindole-3-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .
Métodos De Preparación
The synthesis of benzyl 1-carbamoylindole-3-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
benzyl 1-carbamoylindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
benzyl 1-carbamoylindole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and metabolism.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of benzyl 1-carbamoylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. For example, they may inhibit enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparación Con Compuestos Similares
benzyl 1-carbamoylindole-3-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
benzyl 1-carbamoylindole-3-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c18-17(21)19-10-14(13-8-4-5-9-15(13)19)16(20)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,21) |
Clave InChI |
IPMYTKJFQHFHGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CN(C3=CC=CC=C32)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


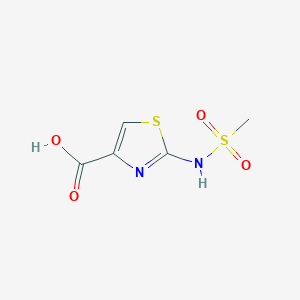

![2-[(Methylthio)methyl]-4-(trifluoromethyl)benzenamine](/img/structure/B8588511.png)

